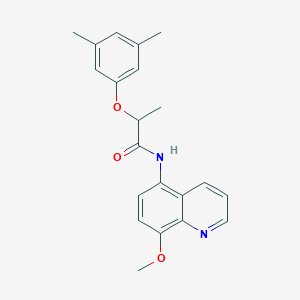![molecular formula C25H30N2O3 B11324813 N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324813.png)
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a chromene core, which is known for its biological activity and diverse chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction using a carboxylic acid derivative and an amine.
Substitution Reactions: The tert-butylphenyl and dimethylaminoethyl groups can be introduced through nucleophilic substitution reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug Development: Due to its structural complexity, the compound may exhibit biological activity, making it a candidate for drug development.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research.
Industry
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chromene core is known to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide: shares similarities with other chromene derivatives, such as flavonoids and coumarins, which are known for their biological activity.
Flavonoids: These compounds also contain a chromene core and exhibit a wide range of biological activities, including antioxidant and anti-inflammatory effects.
Coumarins: Another class of chromene derivatives, coumarins are known for their anticoagulant properties.
Uniqueness
Structural Complexity: The presence of the tert-butylphenyl and dimethylaminoethyl groups adds to the structural complexity of This compound, potentially leading to unique biological and chemical properties.
The combination of these functional groups may result in unique applications in medicinal chemistry and material science, distinguishing it from other chromene derivatives.
Properties
Molecular Formula |
C25H30N2O3 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-16-7-12-22-19(13-16)21(28)14-23(30-22)24(29)26-15-20(27(5)6)17-8-10-18(11-9-17)25(2,3)4/h7-14,20H,15H2,1-6H3,(H,26,29) |
InChI Key |
LLLBRMYEBOYNFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)C(C)(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324743.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11324749.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11324755.png)

![3-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11324765.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11324766.png)
![2-(2-chlorophenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11324770.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11324792.png)
![1-benzyl-4-(benzylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11324798.png)
![5-[2-(4-Chlorophenyl)-2,3-dihydro-1,5-benzothiazepin-4-YL]-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11324804.png)
![2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11324809.png)
![3-methyl-4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11324824.png)
![2-[8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-diethylethanamine](/img/structure/B11324827.png)
![3-Chloro-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B11324828.png)
